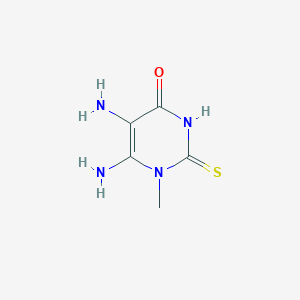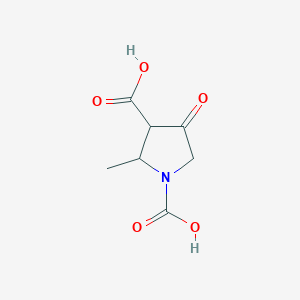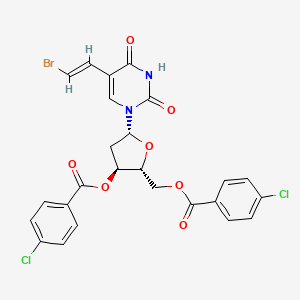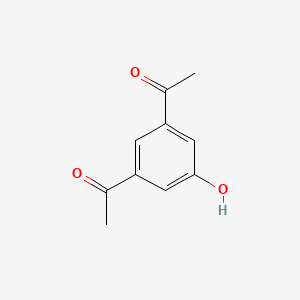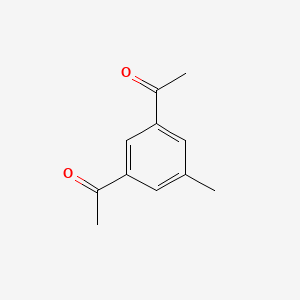
2-(3-Chlorophenyl)-2-oxoethyl acetate
Descripción general
Descripción
2-(3-Chlorophenyl)-2-oxoethyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of acetic acid and has a molecular formula of C10H9ClO3. This compound is known to exhibit various biochemical and physiological effects that make it an interesting subject for research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Metals
Research has shown that certain quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, demonstrate effectiveness as corrosion inhibitors for metals like copper in acidic environments. These compounds, through quantum chemical calculations, have been linked to better protection of metals against corrosion (Zarrouk et al., 2014).
Molecular and Spectroscopic Analysis
The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been synthesized and studied for its molecular structure using various techniques like FT-IR and X-ray diffraction. This compound's spectroscopic analysis helps understand its vibrational wavenumbers, molecular geometry, and potential energy distribution, which are crucial in chemical and pharmaceutical research (Chidan Kumar et al., 2014).
Synthesis of Pharmaceutical Substances
A derivative of quinazoline-4(3H)-one, which includes a 2-oxoethyl group, was studied for its stability under various conditions, including high temperatures and different pH levels. This study is significant for the development of new pharmaceutical substances, as it provides insights into the stability and degradation pathways of potential drug candidates (Gendugov et al., 2021).
Antifungal Properties
Research on 4-acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olates has demonstrated that some compounds, particularly those with a 2-oxoethyl group, exhibit significant antifungal properties. These findings are crucial for developing new antifungal agents, especially in agriculture and medicine (Khazhieva et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHPLQWTJGVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524776 | |
| Record name | 2-(3-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-oxoethyl acetate | |
CAS RN |
87992-00-5 | |
| Record name | 2-(3-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



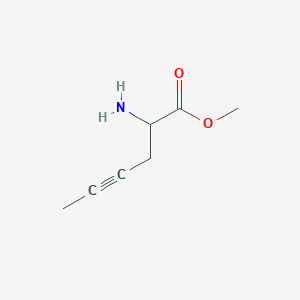

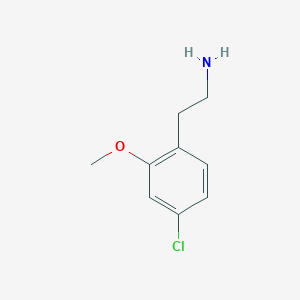
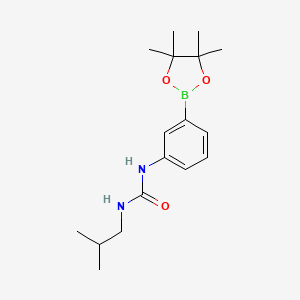
![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)




